Diethyl aspartate Diethyl aspartate
Brand Name: Vulcanchem
CAS No.: 13552-87-9
VCID: VC20965899
InChI: InChI=1S/C8H15NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5,9H2,1-2H3/t6-/m0/s1
SMILES: CCOC(=O)CC(C(=O)OCC)N
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol

Diethyl aspartate

CAS No.: 13552-87-9

Cat. No.: VC20965899

Molecular Formula: C8H15NO4

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Diethyl aspartate - 13552-87-9

Specification

CAS No. 13552-87-9
Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
IUPAC Name diethyl (2S)-2-aminobutanedioate
Standard InChI InChI=1S/C8H15NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5,9H2,1-2H3/t6-/m0/s1
Standard InChI Key HMNXRLQSCJJMBT-LURJTMIESA-N
Isomeric SMILES CCOC(=O)C[C@@H](C(=O)OCC)N
SMILES CCOC(=O)CC(C(=O)OCC)N
Canonical SMILES CCOC(=O)CC(C(=O)OCC)N

Introduction

Structure and Chemical Identity

Chemical Structure and Nomenclature

Diethyl aspartate (diethyl (2S)-2-aminobutanedioate) is an ester derivative of the amino acid aspartic acid, wherein both carboxylic acid groups have been converted to ethyl esters while preserving the amine functional group. The compound maintains the stereochemistry of L-aspartic acid at the alpha carbon position, which is critical for its biological recognition and applications in asymmetric synthesis. The systematic IUPAC name for this compound is diethyl (2S)-2-aminobutanedioate, reflecting its structural composition and stereochemistry.

Physical and Chemical Properties

Diethyl aspartate possesses distinctive physical and chemical properties that contribute to its utility in various applications. These properties are summarized in Table 1 below.

PropertyValue/Description
IUPAC Namediethyl (2S)-2-aminobutanedioate
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
CAS Numbers13552-87-9, 43101-48-0
InChI KeyHMNXRLQSCJJMBT-LURJTMIESA-N
Canonical SMILESCCOC(=O)CC(C(=O)OCC)N
Isomeric SMILESCCOC(=O)CC@@HN
Physical StateColorless to pale yellow liquid
Functional GroupsPrimary amine, ethyl esters
The compound contains an asymmetric carbon atom, which gives rise to its optical activity. The stereochemistry at this center influences its biological activity and reactivity in chemical transformations, particularly when used in enzyme-catalyzed reactions or as a building block in asymmetric synthesis.

Synthesis Methods

Laboratory Scale Synthesis

The most common method for synthesizing diethyl aspartate involves the esterification of aspartic acid with ethanol in the presence of an acid catalyst. This reaction typically proceeds through the following steps: aspartic acid is mixed with excess ethanol and a strong acid catalyst (commonly sulfuric acid or hydrochloric acid), followed by refluxing at 78-80°C for several hours to ensure complete conversion. The reaction yields diethyl aspartate, which can then be isolated through appropriate purification techniques such as distillation or recrystallization.
Another approach involves the reaction of diethyl malonate with appropriate aspartic acid derivatives to form the desired diethyl aspartate. This method offers advantages in terms of stereoselectivity and can be adapted to produce specific isomers of the compound.

Industrial Production

Industrial production of diethyl aspartate employs similar esterification processes but on a larger scale. These processes typically utilize continuous flow reactors to maintain consistent reaction conditions and maximize yield. The industrial synthesis often incorporates specialized catalysts and optimized reaction parameters to enhance efficiency and reduce waste. Temperature control, catalyst selection, and the ratio of reactants are critical factors that influence the quality and yield of the final product in industrial settings.

Chemical Reactivity Profile

Hydrolysis Reactions

Diethyl aspartate readily undergoes hydrolysis reactions under both acidic and basic conditions. In the presence of water and an acid catalyst, the ester groups are cleaved to regenerate aspartic acid and ethanol. Under basic conditions, the reaction proceeds through a different mechanism but yields the same products. The rate of hydrolysis depends on factors such as pH, temperature, and the presence of catalysts. These hydrolysis reactions are particularly important in biological systems and in the development of controlled-release formulations.

Oligomerization and Polymerization

One of the most significant reactions of diethyl aspartate is its ability to undergo oligomerization and polymerization. Recent research has demonstrated that protease enzymes, particularly α-chymotrypsin, can efficiently catalyze the oligomerization of diethyl aspartate to form oligo(β-ethyl-α-aspartate) . This enzymatic approach represents a sustainable and efficient route for polymer synthesis.
Under optimized conditions (pH 8.5, 40°C, 0.5 M diethyl aspartate, 3 mg/mL α-chymotrypsin), the oligomerization reaction reaches maximum yields of approximately 60% with an average degree of polymerization of about 12 (molecular weight ~1762) in just 5 minutes . This rapid and efficient process highlights the potential of diethyl aspartate in green chemistry applications.

Nucleophilic Substitution

The ester groups in diethyl aspartate are susceptible to nucleophilic substitution reactions. Various nucleophiles such as ammonia, amines, and hydrazines can attack the carbonyl carbon, displacing ethanol and forming new derivatives. These reactions are valuable for creating libraries of aspartate derivatives with diverse properties and applications. The selectivity between the two ester groups can be controlled based on reaction conditions, enabling regioselective modifications.

Applications in Organic Synthesis

Building Block in Complex Molecule Synthesis

Diethyl aspartate serves as a versatile building block in organic synthesis, particularly for the construction of complex molecules containing amino acid functionalities. Its structure allows for selective transformations at the amine group or either of the two ester functionalities. This selectivity enables chemists to introduce structural complexity in a controlled manner, making diethyl aspartate invaluable in the synthesis of pharmaceutically active compounds, natural product analogs, and specialized materials.
The reactive ethyl ester groups can be transformed into other functional groups such as amides, hydrazides, or alcohols. These modifications expand the structural diversity accessible from this single precursor, allowing researchers to explore structure-function relationships in various applications.

Peptide Synthesis Applications

In peptide synthesis, diethyl aspartate plays a crucial role as a protected form of aspartic acid. The ethyl ester groups protect the carboxylic acid functionalities, preventing unwanted side reactions during peptide coupling. This protection strategy is particularly useful when synthesizing peptides containing aspartic acid alongside other amino acids with sensitive functional groups. The orthogonal reactivity of the amine group allows for selective coupling reactions while maintaining the integrity of the ester functionalities.

Enzyme-Catalyzed Oligomerization Research

Comparative Analysis of Protease Activity

Recent research published in ACS Omega has explored the enzyme-catalyzed oligomerization of diethyl aspartate in detail. Studies comparing different proteases revealed that α-chymotrypsin exhibits the highest efficiency for catalyzing the oligomerization of diethyl aspartate to form oligo(β-ethyl-α-aspartate) . Interestingly, papain, which shows high activity for L-glutamic acid diethyl ester oligomerization, is inactive for diethyl aspartate oligomerization. This substrate selectivity highlights the importance of enzyme-substrate interactions in biocatalysis.

Reaction Optimization and Kinetics

The influence of various reaction parameters on the oligomerization process has been thoroughly investigated. Factors including pH, temperature, reaction time, and the concentrations of buffer, monomer, and enzyme significantly affect both the yield and the average degree of polymerization. Table 2 summarizes the optimized conditions for the α-chymotrypsin-catalyzed oligomerization of diethyl aspartate.

ParameterOptimized ValueEffect on Reaction
pH8.5Maximum enzyme activity and stability
Temperature40°CBalance between enzyme activity and stability
Monomer Concentration0.5 MHigh concentration without substrate inhibition
Enzyme Concentration3 mg/mLSufficient catalyst loading for rapid reaction
Reaction Time5 minutesComplete reaction with minimal hydrolysis
Under these optimized conditions, the reaction achieves maximum yields of oligo(β-ethyl-α-aspartate) of approximately 60% with an average degree of polymerization of about 12, corresponding to a molecular weight of approximately 1762 g/mol .

Structural Characterization of Oligomers

The structural characterization of the oligomers produced through enzyme catalysis has been performed using various analytical techniques. Nuclear magnetic resonance (NMR) trifluoacetic acid titration, circular dichroism, and detailed NMR structural analysis confirm the formation of α-linkages between aspartate repeat units when using α-chymotrypsin as the catalyst . This structural information is crucial for understanding the properties and potential applications of these oligomers.
Computational modeling using Rosetta software has been employed to investigate the relative energies of substrate docking to different proteases, providing insights into the molecular basis of enzyme selectivity . These computational studies complement experimental findings and contribute to our understanding of the enzyme-substrate interactions that govern the oligomerization process.

Industrial Applications

Biodegradable Polymer Production

One of the most significant industrial applications of diethyl aspartate is in the production of biodegradable polymers. Poly(aspartic acid) (PAA), which can be derived from diethyl aspartate, is a biodegradable water-soluble anionic polymer with potential to replace poly(acrylic acid) in various industrial applications . The biodegradability of these polymers makes them environmentally friendly alternatives to conventional petroleum-derived polymers.
The enzyme-catalyzed oligomerization of diethyl aspartate represents a sustainable approach to producing oligo(β-ethyl-α-aspartate), which can be further processed to obtain poly(aspartic acid). This green chemistry approach aligns with current trends toward more sustainable industrial processes and materials.

Applications in Sustainable Chemistry

The ability of diethyl aspartate to undergo enzyme-catalyzed oligomerization under mild conditions exemplifies its potential in sustainable chemistry applications. The use of enzymatic catalysis instead of harsh chemical conditions reduces energy consumption and waste generation, contributing to more environmentally friendly production processes. Furthermore, the biodegradable nature of the resulting polymers addresses concerns about plastic pollution and environmental persistence of synthetic materials.

Biological Activity and Pharmaceutical Applications

Enzyme Inhibition Studies

Research has identified diethyl aspartate derivatives as potential inhibitors of certain enzymes, particularly those involved in amino acid metabolism. N-substituted diethyl aspartates have shown significant inhibitory effects on aspartate transcarbamoylase, an enzyme critical in pyrimidine biosynthesis. This inhibitory activity highlights the potential of diethyl aspartate derivatives in drug development targeting metabolic pathways.

Comparison with Similar Compounds

Structural Analogs and Derivatives

Diethyl aspartate belongs to a family of amino acid esters with similar structures but distinct properties and applications. Table 3 compares diethyl aspartate with selected structural analogs and derivatives.

CompoundMolecular FormulaKey DifferencesPrimary Applications
Aspartic AcidC4H7NO4Parent compound, free carboxylic acidsProtein synthesis, neurotransmission
Dimethyl AspartateC6H11NO4Methyl esters instead of ethylSimilar to diethyl aspartate but different reactivity
Diethyl GlutamateC9H17NO4One additional carbon in backboneSimilar applications, different enzyme interactions
Diethyl Acetyl AspartateC10H17NO5Acetylated amine groupModified reactivity and biological properties
These structural variations result in different chemical reactivity, biological recognition, and applications. The choice between these compounds depends on the specific requirements of the intended application, such as solubility profile, hydrolysis rate, or enzyme recognition.

Structure-Activity Relationships

Structure-activity relationship studies involving diethyl aspartate and its analogs have revealed important insights into how structural modifications affect biological activity and chemical reactivity. The length of the ester alkyl chain influences properties such as solubility, hydrolysis rate, and enzyme recognition. Similarly, modifications at the amine group can dramatically alter the compound's behavior in biological systems and chemical reactions.

Future Research Directions

Emerging Applications in Materials Science

Future research on diethyl aspartate is likely to explore its applications in advanced materials science, particularly in the development of functional biomaterials. The biodegradable polymers derived from diethyl aspartate offer opportunities for creating smart materials with responsive properties, such as pH-sensitive drug delivery systems, self-healing materials, and biocompatible scaffolds for tissue engineering.

Computational Design of Novel Derivatives

Advancements in computational chemistry provide powerful tools for designing novel diethyl aspartate derivatives with enhanced properties for specific applications. Computational approaches can predict how structural modifications might affect properties such as enzyme inhibition, polymer formation, or biological activity, guiding the rational design of new compounds with improved performance characteristics.

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